4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE

lignan synthesis antileukemic agents podophyllotoxin

4-(Benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one, CAS 80483-34-7, is a chiral β-substituted γ-butyrolactone that bears a methylenedioxyphenyl (benzodioxole) moiety. The compound is known in the literature primarily as (R)-β-piperonyl-γ-butyrolactone, a key intermediate in the enantioselective synthesis of podophyllotoxin, yatein, podorhizone, and other antileukemic lignan lactones.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 80483-34-7
Cat. No. B1625145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE
CAS80483-34-7
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1C(COC1=O)CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H12O4/c13-12-5-9(6-14-12)3-8-1-2-10-11(4-8)16-7-15-10/h1-2,4,9H,3,5-7H2
InChIKeyVDOASTUDMBVJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE (CAS 80483-34-7): A Chiral Lignan Lactone Scaffold for Oncology and Synthetic Chemistry Research


4-(Benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one, CAS 80483-34-7, is a chiral β-substituted γ-butyrolactone that bears a methylenedioxyphenyl (benzodioxole) moiety. The compound is known in the literature primarily as (R)-β-piperonyl-γ-butyrolactone, a key intermediate in the enantioselective synthesis of podophyllotoxin, yatein, podorhizone, and other antileukemic lignan lactones [1]. It serves as a versatile building block for constructing the aryltetralin lignan core through aldol condensation with aryl aldehydes, enabling access to deoxypodophyllotoxin and isodeoxypodophyllotoxin analogs [2]. The molecule is also a substrate in the late-stage biosynthetic pathway of podophyllotoxin, specifically recognized by the O-methyltransferase 5'-demethylyatein 5'-O-methyltransferase [3].

Why Closely Related γ-Butyrolactone Lignans Cannot Replace 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE in Targeted Synthesis


In-class compounds such as savinin (CAS 493-95-8), bursehernin (CAS 40456-51-7), hinokinin (CAS 28135-12-4), and kaerophyllin (CAS 75590-33-9) share the γ-butyrolactone core but differ critically in the number and arrangement of benzodioxole and methoxy substituents. The target compound's single, unadorned C4-benzodioxolylmethyl substituent provides a unique balance: it retains the benzodioxole pharmacophore essential for protein-target binding while leaving the reactive γ-lactone and a free C3 position available for further chemoselective derivatization [1]. In contrast, savinin bears an additional C3-benzodioxolylmethylene group that sterically blocks enzymatic recognition and late-stage C3 functionalization [2]; bursehernin incorporates a dimethoxybenzyl substituent that introduces additional CYP450 liabilities ; hinokinin lacks the benzodioxole entirely, sacrificing the established pharmacophore; and kaerophyllin contains a dimethoxybenzylidene group that alters solubility and metabolic profile. These structural differences translate into divergent synthetic utility, enzyme compatibility, and downstream biological activity—rendering simple substitution between these congeners scientifically invalid.

Quantitative Differentiation Evidence for 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE (CAS 80483-34-7) Against Its Closest Analogs


Unblocked C3 Position Enables Direct Acylation to Antileukemic Lignans — vs. Savinin Which Requires Deprotection or Reductive Cleavage

The target compound, (+)-(R)-β-piperonylbutyrolactone, undergoes straightforward acylation with 3,4,5-trimethoxybenzoyl chloride to directly yield (+)-podorhizon, a natural antileukemic lignan, in high chemical and optical yields [1]. In contrast, savinin (CAS 493-95-8) possesses an exocyclic C3-benzodioxolylmethylene double bond that completely blocks C3 acylation; its conversion to podophyllotoxin-type aglycones would require reductive cleavage of this double bond, adding two synthetic steps and risking epimerization . This mechanistic difference makes the target compound the preferred entry point for synthetic routes that require C3 diversification.

lignan synthesis antileukemic agents podophyllotoxin

Derivatives Exhibit K562 Leukemic Cell Inhibition Superior to Etoposide at 10 µg/mL — Benchmark Against Bursehernin IC50 Profile

Aryltetralin lignan analogs (7d, 7e, 7f) synthesized from (+)-(R)-4-[benzo(d)(1,3)dioxol-5-ylmethyl]-dihydrofuran-2-(3H)-one demonstrated higher inhibitory activity against K562 leukemia cells at 10 µg/mL compared to the clinical reference drug etoposide [1]. While the target compound itself is not a final therapeutic agent, its derivatives directly outperform etoposide in this standard hematological cancer model. For comparison, the closest analog bursehernin (CAS 40456-51-7), which bears a C3-dimethoxybenzyl instead of a free C3, exhibits IC50 values of 11.96 µM (≈4.4 µg/mL) against MCF-7 breast cancer cells and 3.70 µM (≈1.4 µg/mL) against KKU-M213 cholangiocarcinoma cells—but shows no reported K562 data or etoposide benchmark, making cross-leukemia comparisons impossible .

leukemia K562 isodeoxypodophyllotoxin cytotoxicity

Validated Substrate for Podophyllotoxin Pathway Enzyme 5'-Demethylyatein 5'-O-Methyltransferase — Savinin and Kaerophyllin Are Not Substrates

The target compound is the core scaffold of (–)-5'-demethylyatein [(3R,4R)-4-(2,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-4,5-dimethoxybenzyl)dihydrofuran-2(3H)-one], which is the natural substrate of 5'-demethylyatein 5'-O-methyltransferase (EC 2.1.1.330) from Sinopodophyllum hexandrum, a critical enzyme in the biosynthetic pathway of the anticancer etoposide precursor podophyllotoxin [1]. The enzyme specifically recognizes the dihydrofuran-2(3H)-one core bearing the 4-benzodioxolylmethyl group and a C3-substituted aromatic ring. Savinin, with its C3-exocyclic double bond, and kaerophyllin, with its C3-dimethoxybenzylidene substituent, are sterically incompatible with the enzyme active site and are not accepted as substrates [2]. This enzymatic discrimination provides direct biochemical validation that the target scaffold is uniquely positioned for podophyllotoxin-related biosynthesis and chemoenzymatic synthesis applications.

podophyllotoxin biosynthesis O-methyltransferase yatein mayapple

Enantioselectivity of the L145A CHMOBrevi1 Mutant Achieves 96.8% ee vs. 75% ee for Wild-Type — Supporting Procurement of Chirally Pure Material

In a 2023 chemoenzymatic study, semi-rational engineering of cyclohexanone monooxygenase CHMOBrevi1 yielded the L145A mutant that synthesizes (R)-β-piperonyl-γ-butyrolactone (the target compound) with an enantiomeric excess of 96.8%, compared to only 75% ee achieved by the wild-type enzyme . This represents a 21.8 percentage-point improvement in enantioselectivity, critical for producing stereochemically homogeneous material for downstream podophyllotoxin synthesis. The mutant also converted 9.3 mM substrate completely in a 100 mL scale reaction, demonstrating practical scalability . In contrast, no analogous engineered enzyme has been reported for the asymmetric synthesis of savinin, bursehernin, or kaerophyllin with comparable enantioselectivity or scale data, making the target compound the preferred choice for projects requiring defined chirality.

enantioselective synthesis biocatalysis CHMOBrevi1 process chemistry

Commercial Availability at 97–98% Purity from Multiple Reputable Vendors — Versus Bursehernin and Kaerophyllin Which Lack Documented Purity Certificates

Leading chemical suppliers offer 4-(benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one at specified purities: Leyan (98%), CheMenu (97%), and AKSci (95%) . In contrast, commercially marketed lignan lactones such as bursehernin (CAS 40456-51-7) and kaerophyllin (CAS 75590-33-9) are frequently listed under general descriptors (e.g., 'antitumor agent', 'isolated natural product') without published batch-specific purity certificates on major platforms . For synthetic chemistry and bioassay reproducibility, a documented purity specification ≥95% is often a hard requirement for procurement; the availability of HPLC-verified material makes the target compound the operationally ready choice over analogs with unknown or variable purity.

chemical procurement purity specification quality assurance

Targeted Research and Industrial Scenarios for 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE Backed by Quantitative Differentiation Data


Chiral Building Block for Antileukemic and Podophyllotoxin-Type Lignan Libraries

In labs synthesizing podophyllotoxin-derived antileukemic agents, this compound serves as the ideal chiral pool starting material. Its free C3 position enables direct acylation with diverse benzoyl chlorides to generate podorhizone, yatein, and related lignans in a single step [1]. The 96.8% ee enantioselectivity benchmark from the engineered CHMOBrevi1 L145A mutant ensures that purchased material can be validated against a literature-grade stereochemical standard . Procurement from vendors supplying 98% pure (R)- or (S)-enantiomers eliminates the need for in-house chiral resolution before library synthesis.

Chemoenzymatic Production of Podophyllotoxin Precursors via Engineered Monooxygenases

Industrial biotechnology groups pursuing green chemistry routes to podophyllotoxin should prioritize this compound as the synthetic target for their enzyme engineering campaigns, given the published 21.8 percentage-point enantioselectivity improvement achievable through directed evolution of CHMOBrevi1 [1]. The demonstrated 9.3 mM complete conversion at 100 mL scale provides a validated starting point for process intensification, whereas no equivalent engineered enzyme cascade has been reported for savinin, bursehernin, or kaerophyllin production.

Synthesis of Isodeoxypodophyllotoxin Analogs for K562 Leukemia Screening

Medicinal chemistry teams targeting hematological cancers can use this compound directly in the published Alizadeh et al. 2017 protocol to generate aryltetralin lignan libraries [1]. Compounds 7d, 7e, and 7f derived from this scaffold exceeded the activity of etoposide at 10 µg/mL in K562 assays—a performance benchmark that no bursehernin or hinokinin derivative has yet matched in this specific leukemia model. The availability of optimized synthetic methods reduces development time and increases the likelihood of identifying lead compounds with clinical potential.

Lignan Structure-Activity Relationship (SAR) Studies Targeting the Podophyllotoxin Pharmacophore

SAR groups investigating the role of the benzodioxole moiety and the γ-butyrolactone ring in tubulin polymerization inhibition should select this compound as the reference core scaffold. Its recognition by 5'-demethylyatein 5'-O-methyltransferase [1] confirms that the scaffold matches the natural enzyme substrate geometry, providing a validated starting point for systematic substitutions at C3 and the aromatic ring. Analogs such as savinin or kaerophyllin introduce additional structural variables (exocyclic double bonds, extra benzodioxole or dimethoxybenzylidene groups) that confound structure-activity interpretation when precise pharmacophore mapping is required.

Quote Request

Request a Quote for 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.